B1193891 4SC-205

4SC-205

Número de catálogo B1193891
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.

Aplicaciones Científicas De Investigación

Inhibition of Kinesin Spindle Protein

4SC-205 is recognized as a potent inhibitor of the kinesin spindle protein Eg5, displaying broad anti-tumor activity both in vitro and in vivo. It's notable for being the only orally available Eg5 inhibitor in clinical stages, providing flexible dosing options to optimize therapeutic windows. This was demonstrated in a first-in-human study involving patients with solid tumors, where different dosing schedules were evaluated for their safety, tolerability, and pharmacokinetic characteristics (Mross et al., 2014).

Continuous Dosing Scheme in Clinical Evaluation

A study on 4SC-205 addressed the proliferation rate paradox in cancer treatment. The research suggested the necessity of continuous exposure to the target site for effective cancer therapy, given the significant difference in doubling times between human solid tumors and preclinical models. This study proposed a continuous dosing scheme for 4SC-205 as a solution to ensure constant exposure and efficacy in targeting mitotic proteins like Eg5 (Mross et al., 2015).

Potential in Prostate Cancer Therapy

In a study focusing on human bone marrow mesenchymal stem cells (hBMSCs), exosomes carrying microRNA-205 were found to impede the progression of prostate cancer. This study revealed that these exosomes could repress prostate cancer cell proliferation, invasion, and migration, and enhance apoptosis. It suggests that miR-205 may serve as a predictor and potential therapeutic target for prostate cancer (Jiang et al., 2019).

Targeting DEC-205 in Dendritic Cells for Anticancer Vaccination

Research involving dendritic cells (DCs) in therapeutic cancer vaccination has shown the efficacy of targeting DEC-205 to deliver helper epitopes to human monocyte-derived DCs. This approach resulted in significant major histocompatibility complex class II-restricted antigen presentation, suggesting that DEC-205 targeting is a feasible and effective method for anticancer vaccine strategies (Birkholz et al., 2010).

Impact on Breast Cancer Stem Cells

A study on miR-205/RunX2 axis revealed its role in negatively regulating CD44+/CD24- breast cancer stem cell activity. It was found that overexpression of miR-205 could reduce the stemness and malignancy of breast cancer stem cells, suggesting its potential as a tumor suppressor in breast cancer development (Zhang et al., 2020).

Propiedades

Nombre del producto

4SC-205

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4SC205;  4SC 205;  4SC-205

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.